molecular formula C12H7ClF3NO2 B8728331 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

Cat. No.: B8728331
M. Wt: 289.64 g/mol
InChI Key: NMJNUBBLJFJUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol is a useful research compound. Its molecular formula is C12H7ClF3NO2 and its molecular weight is 289.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClF3NO2

Molecular Weight

289.64 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

InChI

InChI=1S/C12H7ClF3NO2/c13-10-5-7(12(14,15)16)6-17-11(10)19-9-3-1-8(18)2-4-9/h1-6,18H

InChI Key

NMJNUBBLJFJUKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution prepared by dissolving 2.8 g of hydroquinone in 20 ml of N,N-dimethylformamide, 1.39 g of sodium hydride (60% oil-based) was added, slowly, with stirring under ice cooling. After completion of the generation of hydrogen gas from the reaction solution, a solution prepared by dissolving 5 g of 2,3-dichloro-5-trifluoromethylpyridine in 10 ml of N,N-dimethylformamide was added dropwise. After stirring at room temperature for 3 hours, the reaction solution was poured into ice-water, and extracted twice with 200 ml of diethyl ether. Then, the ether layers were combined, washed with water, dried over anhydrous magnesium sulfate and then concentrated to give a crude product. This crude product was subjected to silica gel chromatography to give 2.88 g of 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenol (yield, 43%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product from (e) (2 g) was heated with pyridine hydrochloride (20 g) at 170°-180° C. for 6 hours. The mixture was cooled, diluted with dilute hydrochloric acid, and extracted with ether. The ether extracts gave an oily solid which was purified by preparative thin layer chromatography using silica as the adsorbent and 6% ethanol-chloroform as the solvent.
Name
( e )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-dihydroxybenzene 12.1 g (0.11 mol), anhydrous potassium carbonate 15.2 g (0.11 mol) were added to 500 mL of three-necked flask with 2-butanone (200 mL) in sequence, the reaction mixture was then heated to reflux, forming milky white turbid liquid, a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine 21.6 g (0.1 mol) in 2-butanone (50 mL) was added dropwise to the above solution, after completion of addition for 15 min, then the mixture was refluxed for another 3 h. The reaction was monitored by thin-layer chromatography (TLC). After the reaction was completed, the reaction mixture was cooled to room temperature, filtered, concentrated under reduced pressure and the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether-1:8) to give the product (24.9 g) as a white solid in 86% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
86%

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